Fumonisin B4

Vue d'ensemble

Description

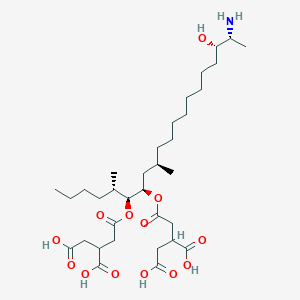

La fumonisine B4 est une mycotoxine produite principalement par les champignons Fusarium proliferatum et Fusarium verticillioides (anciennement Fusarium moniliforme). Elle appartient à la famille des fumonisines, qui sont connues pour contaminer le maïs et d’autres cultures. La fumonisine B4 est structurellement similaire à la fumonisine B2 et à la fumonisine B3, mais elle n’a pas de groupe hydroxyle situé en gamma de la substitution amino et de deux groupes hydroxyle par rapport à la fumonisine B1 .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La préparation de la fumonisine B4 implique la culture d’espèces de Fusarium sur une culture de maïs. Les fumonisines ciblées sont extraites à l’aide d’un mélange d’acétonitrile et d’eau (50 : 50, v/v), puis purifiées à l’aide de cartouches MAX. Des procédures préparatives chromatographiques sur une colonne Unitary C18 et une colonne SB-CN sont réalisées pour éliminer les autres interférents et obtenir des composés de haute pureté .

Méthodes de production industrielle : Dans un contexte industriel, la production de fumonisine B4 suit des méthodes d’extraction et de purification similaires. Les champignons sont cultivés à grande échelle, et les fumonisines sont extraites et purifiées à l’aide de techniques chromatographiques avancées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : La fumonisine B4 subit diverses réactions chimiques, notamment l’hydrolyse et l’oxydation.

Réactifs et conditions courantes :

Hydrolyse : L’hydrolyse alcaline est couramment utilisée pour convertir la fumonisine B4 en sa forme hydrolysée. Cela implique l’utilisation de bases fortes comme l’hydroxyde de sodium.

Oxydation : Des agents oxydants comme le peroxyde d’hydrogène peuvent être utilisés pour oxyder la fumonisine B4.

Principaux produits formés :

Fumonisin B4 hydrolysé : Formé par hydrolyse alcaline.

Dérivés oxydés : Formés par des réactions d’oxydation.

4. Applications de la recherche scientifique

La fumonisine B4 a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme sonde pour étudier le métabolisme des sphingolipides en raison de sa similitude structurale avec la sphingosine.

Biologie : Étudiée pour ses effets sur les voies de signalisation cellulaire et son rôle dans l’induction de la mort cellulaire.

Médecine : Étudiée pour ses effets toxiques potentiels et son rôle dans les maladies causées par les aliments contaminés.

Industrie : Surveillée en tant que contaminant dans les produits alimentaires et d’alimentation animale pour garantir la sécurité et le respect de la réglementation

Applications De Recherche Scientifique

Toxicological Implications

FB4 is part of the fumonisin family, which is linked to various health issues in humans and animals. Research has shown that FB4 can disrupt sphingolipid metabolism, leading to potential carcinogenic effects. Notably, fumonisins have been associated with esophageal cancer and neural tube defects when consumed in contaminated maize products .

Occurrence in Food Products

FB4 is commonly found in maize and maize-derived products. A study analyzing South African maize samples reported that FB4 was detected in approximately 24.87% of samples, with mean concentrations of 48.95 ppb . The presence of FB4 alongside other fumonisins raises concerns regarding cumulative exposure risks.

Detection and Regulation

- Food Safety Standards : Regulatory bodies have set maximum allowable limits for fumonisins in food products to mitigate health risks. For instance, the maximum level set for unprocessed maize is 4,000 ppb .

- Detection Techniques : Advanced analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for the detection and quantification of FB4 in food matrices .

Risk Analysis

A comprehensive risk analysis conducted on fumonisins highlighted the need for continuous monitoring and regulation due to their widespread occurrence and potential health impacts. The analysis indicated that regions with high maize consumption are particularly at risk for fumonisin exposure .

Epidemiological Studies

Epidemiological studies have linked high consumption of fumonisin-contaminated maize with increased rates of esophageal cancer in specific populations, notably in South Africa and parts of Asia . These findings underscore the importance of understanding the geographical distribution of FB4 contamination.

Agricultural Practices

- Crop Management : Understanding the conditions that promote Fusarium growth can help mitigate the risk of fumonisin contamination in crops. Strategies include crop rotation and the use of resistant maize varieties.

- Biocontrol Agents : Research into biocontrol agents that can inhibit Fusarium growth offers a promising avenue for reducing fumonisin levels in agricultural products.

Food Processing

Food processing techniques such as proper drying and storage can significantly reduce the levels of mycotoxins like FB4 in maize products. Additionally, fortifying foods with mycotoxin binders may help mitigate their toxic effects during consumption.

Data Summary Table

| Fumonisin Type | Detection Rate (%) | Mean Concentration (ppb) | Maximum Concentration (ppb) |

|---|---|---|---|

| Fumonisin B1 | 49 | 237.31 | 7,373.33 |

| Fumonisin B2 | 36.3 | 122.40 | 3,367.11 |

| Fumonisin B3 | 21.68 | 56.78 | 619.20 |

| Fumonisin B4 | 24.87 | 48.95 | 800.62 |

Mécanisme D'action

La fumonisine B4 exerce ses effets en inhibant la sphingosine acyltransférase, une enzyme impliquée dans le métabolisme des sphingolipides. Cette inhibition perturbe l’équilibre normal des sphingolipides, ce qui entraîne divers effets toxiques. La perturbation du métabolisme des sphingolipides est un facteur clé dans la pathogenèse des maladies liées aux fumonisines .

Composés similaires :

Fumonisin B1 : Contient des groupes hydroxyle supplémentaires par rapport à la fumonisine B4.

Fumonisin B2 : N’a pas un groupe hydroxyle par rapport à la fumonisine B1, mais est par ailleurs similaire à la fumonisine B4.

Fumonisin B3 : Similaire à la fumonisine B2, mais avec une disposition différente des groupes hydroxyle.

Unicité : La fumonisine B4 est unique par ses différences structurelles spécifiques, en particulier l’absence de certains groupes hydroxyle, ce qui peut influencer son activité biologique et sa toxicité. Sa concentration plus faible dans la nature par rapport aux autres fumonisines la rend également moins étudiée, soulignant la nécessité de recherches supplémentaires .

Comparaison Avec Des Composés Similaires

Fumonisin B1: Contains additional hydroxy groups compared to fumonisin B4.

Fumonisin B2: Lacks one hydroxy group compared to fumonisin B1 but is otherwise similar to this compound.

Fumonisin B3: Similar to fumonisin B2 but with a different arrangement of hydroxy groups.

Uniqueness: this compound is unique in its specific structural differences, particularly the absence of certain hydroxy groups, which may influence its biological activity and toxicity. Its lower concentration in nature compared to other fumonisins also makes it less studied, highlighting the need for further research .

Activité Biologique

Fumonisin B4 (FB4) is a member of the fumonisin family of mycotoxins produced primarily by the fungus Fusarium moniliforme (now known as Fusarium verticillioides) and is often found in contaminated maize. While FB1 is the most studied and toxic member, FB4 has garnered attention due to its potential biological activities and implications for health.

Chemical Structure and Properties

Fumonisins are structurally similar to sphingolipid precursors, leading to significant biological interactions. FB4, like its analogs, inhibits ceramide synthase, disrupting sphingolipid metabolism. This inhibition can lead to various cellular dysfunctions, including altered apoptosis and cell proliferation.

Mechanism of Toxicity

FB4 exhibits toxicity through several mechanisms:

- Inhibition of Sphingolipid Biosynthesis : FB4 competes with sphinganine for ceramide synthase, leading to an accumulation of sphinganine and a decrease in sphingosine levels. This alteration can disrupt cellular signaling pathways and promote cell stress responses .

- Cytotoxic Effects : Studies have shown that FB4 induces cytotoxicity in various cell lines, affecting cell viability and proliferation .

In Vivo Studies

Research indicates that FB4 possesses lower toxicity compared to FB1 but still presents significant health risks:

- Zebrafish Embryo Model : In a study assessing the toxic effects of various fumonisins on zebrafish embryos, FB4 was found to be less toxic than FB1 but still caused developmental abnormalities at certain concentrations .

- Animal Studies : Long-term feeding studies in rats have demonstrated that exposure to fumonisins, including FB4, can lead to liver lesions and increased cancer risk. Specifically, FB4 has been implicated in promoting neoplastic changes in liver tissues .

Occurrence and Exposure

FB4 is less prevalent than its counterparts but is still detected in food products:

- Prevalence in Maize : A multi-year analysis of maize samples revealed that FB4 was present in approximately 24.87% of samples, with mean concentrations around 48.95 ppb . This highlights the ongoing risk of fumonisin contamination in food supplies.

- Health Implications : Chronic exposure to fumonisins has been linked to serious health outcomes, including esophageal cancer and neural tube defects. Although direct links to FB4 are less established than for FB1, its presence in contaminated food raises concerns about cumulative exposure effects .

Comparative Toxicity of Fumonisins

| Fumonisin Type | Mean Concentration (ppb) | Maximum Concentration (ppb) | Toxicity Level |

|---|---|---|---|

| Fumonisin B1 | 237.31 | 7,373.33 | High |

| Fumonisin B2 | 122.4 | 3,367.11 | Moderate |

| Fumonisin B3 | 56.78 | 619.20 | Low |

| This compound | 48.95 | 800.62 | Low |

Case Studies

- Human Health Studies : Epidemiological studies have linked high fumonisin exposure with increased rates of esophageal cancer in regions where maize is a staple food source. The role of FB4 in these studies remains less defined but is part of the broader concern regarding fumonisins .

- Animal Health Observations : In swine studies, animals exposed to diets containing fumonisins exhibited pulmonary and hepatic changes indicative of mycotoxin-related pathology .

Propriétés

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)/t21-,22+,23-,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYKRDVIBOEORL-JLCKPESSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@@H]([C@H](C)N)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136379-60-7 | |

| Record name | Fumonisin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136379-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.